molecular formula C18H20N2O3S B4441250 N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4441250
M. Wt: 344.4 g/mol
InChI Key: NORKWXBMVMUOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide is a synthetic compound that belongs to the class of sulfonylurea derivatives. It is commonly known as NNC 55-0396 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

NNC 55-0396 exerts its pharmacological effects by binding to the SUR1 subunit of the ATP-sensitive potassium channel. This binding inhibits the channel activity, leading to depolarization of the cell membrane and subsequent insulin secretion in pancreatic beta cells. In obesity, NNC 55-0396 reduces food intake by activating the melanocortin-4 receptor in the hypothalamus, which regulates appetite and energy balance. In cancer, NNC 55-0396 inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects
NNC 55-0396 has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced food intake, and inhibition of cancer cell growth. In diabetes, NNC 55-0396 improves glucose homeostasis by increasing insulin secretion in response to glucose. In obesity, NNC 55-0396 reduces food intake and body weight by activating the melanocortin-4 receptor in the hypothalamus. In cancer, NNC 55-0396 inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Advantages and Limitations for Lab Experiments

NNC 55-0396 has several advantages for lab experiments, including its high potency and selectivity for the SUR1 subunit of the ATP-sensitive potassium channel. However, NNC 55-0396 also has some limitations, including its low solubility in aqueous solutions and potential off-target effects at high concentrations.

Future Directions

NNC 55-0396 has several potential future directions for research, including its use as a therapeutic agent in diabetes, obesity, and cancer. In diabetes, NNC 55-0396 could be further optimized to improve its pharmacokinetic properties and reduce potential off-target effects. In obesity, NNC 55-0396 could be studied in combination with other anti-obesity drugs to enhance its efficacy. In cancer, NNC 55-0396 could be further studied for its potential as a novel anti-cancer agent, including its use in combination with other chemotherapeutic agents. Additionally, the mechanism of action of NNC 55-0396 could be further elucidated to better understand its pharmacological effects.

Scientific Research Applications

NNC 55-0396 has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, NNC 55-0396 acts as a potent and selective inhibitor of the SUR1 subunit of the ATP-sensitive potassium channel, which regulates insulin secretion in pancreatic beta cells. In obesity, NNC 55-0396 has been shown to reduce food intake and body weight in animal models. In cancer, NNC 55-0396 has been studied for its potential as a novel anti-cancer agent, as it inhibits the growth and survival of cancer cells.

properties

IUPAC Name

N-cyclopropyl-2-methyl-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-6-10-15(11-7-12)24(22,23)20-17-5-3-4-16(13(17)2)18(21)19-14-8-9-14/h3-7,10-11,14,20H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORKWXBMVMUOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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